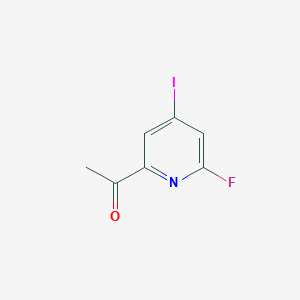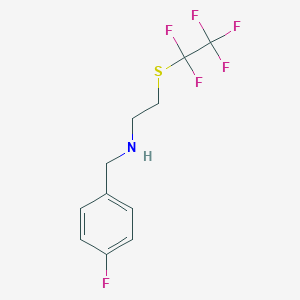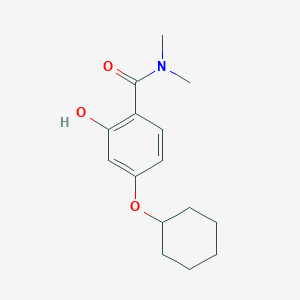
4-(Cyclohexyloxy)-2-hydroxy-N,N-dimethylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Cyclohexyloxy)-2-hydroxy-N,N-dimethylbenzamide is an organic compound that features a benzamide core substituted with a cyclohexyloxy group at the 4-position and a hydroxyl group at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclohexyloxy)-2-hydroxy-N,N-dimethylbenzamide typically involves the following steps:
Formation of the Benzamide Core: The initial step involves the formation of the benzamide core by reacting 4-hydroxybenzoic acid with N,N-dimethylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC).
Introduction of the Cyclohexyloxy Group: The hydroxyl group at the 4-position is then reacted with cyclohexyl bromide in the presence of a base such as potassium carbonate (K2CO3) to introduce the cyclohexyloxy group.
Hydroxylation: Finally, the hydroxyl group is introduced at the 2-position through a hydroxylation reaction using a suitable oxidizing agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-(Cyclohexyloxy)-2-hydroxy-N,N-dimethylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 2-position can be oxidized to form a ketone or aldehyde.
Reduction: The benzamide core can be reduced to form corresponding amines.
Substitution: The cyclohexyloxy group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often involve the use of alkyl halides or aryl halides in the presence of a base.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of various substituted benzamides.
Aplicaciones Científicas De Investigación
4-(Cyclohexyloxy)-2-hydroxy-N,N-dimethylbenzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent due to its structural similarity to other bioactive benzamides.
Material Science: It is used in the synthesis of advanced materials with specific properties.
Biological Studies: It is employed in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: It is used as an intermediate in the synthesis of other complex organic compounds.
Mecanismo De Acción
The mechanism of action of 4-(Cyclohexyloxy)-2-hydroxy-N,N-dimethylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and cyclohexyloxy groups play a crucial role in binding to these targets, modulating their activity. The exact pathways and molecular interactions depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxy-N,N-dimethylbenzamide: Lacks the cyclohexyloxy group, resulting in different chemical properties and applications.
4-(Cyclohexyloxy)-N,N-dimethylbenzamide: Lacks the hydroxyl group at the 2-position, affecting its reactivity and binding properties.
2-Hydroxy-N,N-dimethylbenzamide: Lacks the cyclohexyloxy group, leading to different biological and chemical behavior.
Uniqueness
4-(Cyclohexyloxy)-2-hydroxy-N,N-dimethylbenzamide is unique due to the presence of both the cyclohexyloxy and hydroxyl groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it valuable in various research and industrial applications.
Propiedades
Fórmula molecular |
C15H21NO3 |
|---|---|
Peso molecular |
263.33 g/mol |
Nombre IUPAC |
4-cyclohexyloxy-2-hydroxy-N,N-dimethylbenzamide |
InChI |
InChI=1S/C15H21NO3/c1-16(2)15(18)13-9-8-12(10-14(13)17)19-11-6-4-3-5-7-11/h8-11,17H,3-7H2,1-2H3 |
Clave InChI |
TUFBZPUYZMXORF-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C(=O)C1=C(C=C(C=C1)OC2CCCCC2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




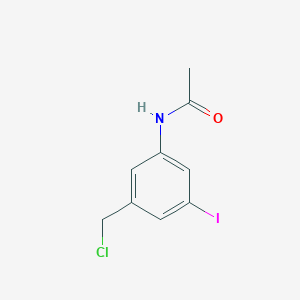

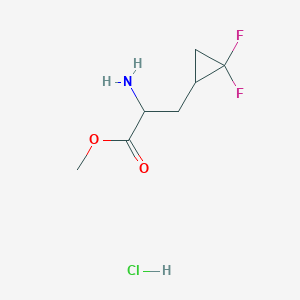

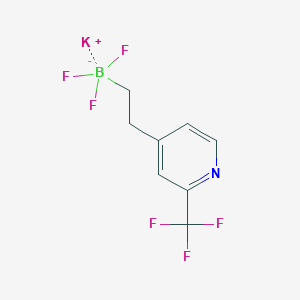
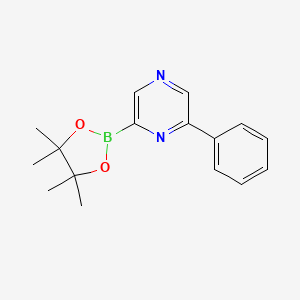
![[5-(1,3-Dioxolan-2-YL)-2-fluorophenyl]boronic acid](/img/structure/B14854078.png)


